REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[CH2:4][CH2:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][N:7]1[CH3:12].[C:17]([Cl:27])(=[O:26])[C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1>CC(C)=O>[CH3:12][N:7]1[CH:6]([CH2:5][CH2:4][C:3]2[CH:13]=[CH:14][CH:15]=[CH:16][C:2]=2[NH:1][C:17]([C:18]2[CH:19]=[CH:20][C:21]([O:24][CH3:25])=[CH:22][CH:23]=2)=[O:26])[CH2:11][CH2:10][CH2:9][CH2:8]1.[ClH:27] |f:3.4|
|
Name
|
|
Quantity
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14.3 g
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Type
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reactant
|
Smiles
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NC1=C(CCC2N(CCCC2)C)C=CC=C1
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
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12.1 g
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Type
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reactant
|
Smiles
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C(C1=CC=C(C=C1)OC)(=O)Cl
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 16 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
cooled to 5°
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
WASH
|
Details
|
The solid material was washed with 25 mL of cold acetone
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Type
|
CUSTOM
|
Details
|
dried in vacuo at 25° for 6 hours
|
Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
The dried solid was recrystallized from isopropanol-methanol
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCCCC1CCC=2C=CC=CC2NC(=O)C=3C=CC(=CC3)OC.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |